

An In-Depth Technical Guide to Boc-4-amino-3-methoxybenzoic Acid

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Compound of Interest

Compound Name: *Boc-4-amino-3-methoxybenzoic acid*

Cat. No.: *B179885*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-amino-3-methoxybenzoic acid, a key building block in modern medicinal chemistry, offers a unique scaffold for the synthesis of complex pharmaceutical agents. Its distinct structural features—a Boc-protected amine, a methoxy group, and a carboxylic acid on a benzene ring—provide a versatile platform for creating diverse and potent bioactive molecules. This technical guide delves into the essential physicochemical properties, experimental protocols, and strategic applications of this important intermediate in drug discovery and development.

Core Physicochemical Data

A comprehensive understanding of the fundamental properties of **Boc-4-amino-3-methoxybenzoic acid** is crucial for its effective application in synthesis. The table below summarizes its key quantitative data.

Property	Value
Molecular Weight	267.28 g/mol
Molecular Formula	C ₁₃ H ₁₇ NO ₅
CAS Number	180976-98-1
Appearance	White to off-white solid
Purity	≥ 97% (typically analyzed by HPLC)

Synthesis and Experimental Protocols

The synthesis of **Boc-4-amino-3-methoxybenzoic acid** is a critical process for its utilization in further synthetic steps. The following section details a standard experimental protocol for its preparation from 4-amino-3-methoxybenzoic acid.

Protocol: N-tert-Butoxycarbonylation of 4-amino-3-methoxybenzoic acid

This protocol describes the protection of the amino group of 4-amino-3-methoxybenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under aqueous conditions.

Materials:

- 4-amino-3-methoxybenzoic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Acetone
- Distilled water
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

- Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

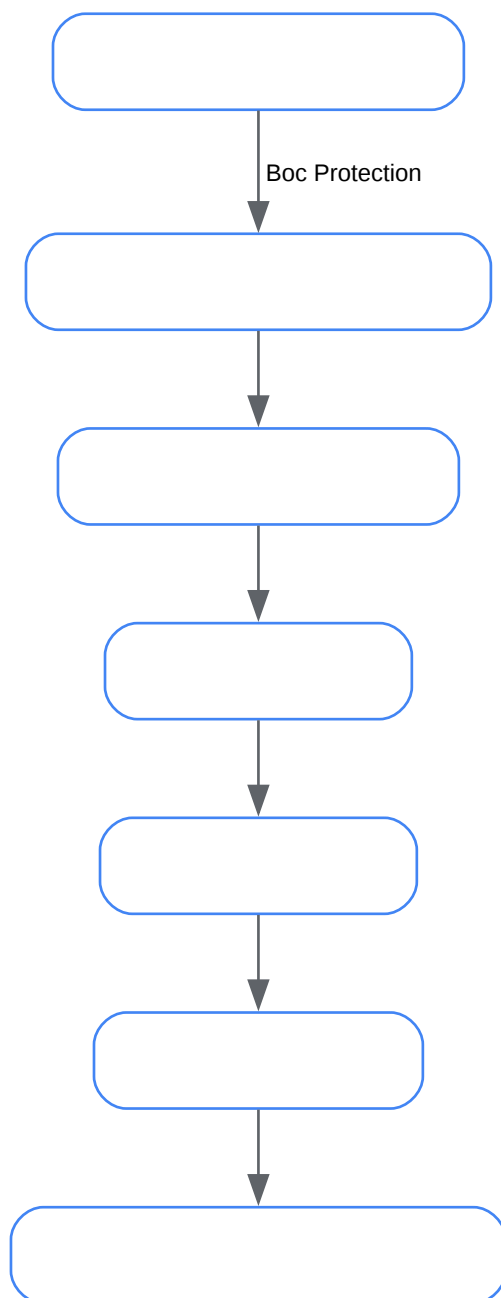
- In a 50 mL round-bottom flask, dissolve 1 mmol of 4-amino-3-methoxybenzoic acid in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.
- Stir the mixture at room temperature for several minutes to ensure complete dissolution.
- Add 1 mmol of di-tert-butyl dicarbonate (Boc_2O) to the solution.
- Add 5 mL of dichloromethane to the reaction mixture and continue stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.
- Once the reaction is complete, separate the organic layer.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Filter the mixture and concentrate the organic solvent in a vacuum.
- Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system (e.g., a 9:1 mixture of dichloromethane/methanol) to yield the pure N-Boc protected product.[\[1\]](#)

Application in Drug Discovery: A Key Intermediate

The strategic importance of **Boc-4-amino-3-methoxybenzoic acid** lies in its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The Boc-protecting group allows for selective reactions at other positions of the molecule, which is a fundamental strategy in multi-step organic synthesis.

While specific, publicly detailed syntheses utilizing **Boc-4-amino-3-methoxybenzoic acid** are often proprietary, its structural motif is found in a variety of developmental drugs, particularly in oncology and virology. For instance, its derivatives are explored in the synthesis of kinase inhibitors and protease inhibitors. The methoxy and amino-substituted benzoic acid core can be crucial for establishing key binding interactions within the active site of a target protein.

The general workflow for its application in pharmaceutical synthesis is depicted in the diagram below.



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Caption: General synthetic workflow utilizing **Boc-4-amino-3-methoxybenzoic acid**.

This workflow highlights the strategic introduction of the Boc protecting group, enabling selective modification of the carboxylic acid group. Following the coupling reaction, the Boc

group is removed under acidic conditions to allow for further functionalization of the now-free amino group, ultimately leading to the final active pharmaceutical ingredient. This controlled, stepwise approach is fundamental to the efficient synthesis of complex drug molecules.

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References

- 1. srinichem.com [srinichem.com]
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